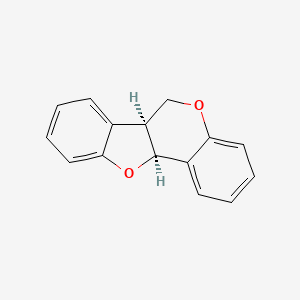

(6aS,11aS)-pterocarpan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6aS,11aS)-pterocarpan is the (6aS,11aS)-enantiomer of pterocarpan. It is an enantiomer of a (6aR,11aR)-pterocarpan.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Properties

Research has demonstrated that (6aS,11aS)-pterocarpan exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound can induce apoptosis in tumor cells such as HL-60 (promyelocytic leukemia), HCT-116 (colon cancer), OVCAR-8 (ovarian adenocarcinoma), and SF-295 (glioblastoma) with IC50 values ranging from 0.20 to 3.61 μM . The mechanism involves triggering apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

1.2 Neuroprotective Effects

this compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammatory responses may contribute to its protective effects on neuronal cells .

1.3 Osteo-regenerative Potential

The compound is also being explored for its osteo-regenerative properties. Research indicates that pterocarpans can enhance bone regeneration and repair processes, suggesting potential applications in treating osteoporosis and other bone-related disorders .

Agricultural Applications

2.1 Antimicrobial Activity

As a phytoalexin, this compound exhibits antimicrobial and antifungal properties, which are beneficial for plant health. It plays a critical role in plant defense mechanisms against pathogens such as Fusarium solani, enhancing resistance to fungal infections . This property could be harnessed for developing natural pesticides or bioprotectants.

2.2 Plant Growth Promotion

Studies have indicated that pterocarpans can stimulate plant growth and development by influencing root architecture and nutrient uptake . This application is particularly relevant in sustainable agriculture practices where enhancing crop resilience and yield without synthetic chemicals is desired.

Biotechnological Applications

3.1 Microbial Production Systems

The production of this compound through microbial fermentation offers a sustainable alternative to traditional plant extraction methods. Recent advancements in metabolic engineering have enabled the use of microbial cell factories to produce this compound efficiently, addressing issues related to cost and scalability associated with plant-based systems .

3.2 Drug Development Platforms

The unique structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to selectively target specific biological pathways could lead to the design of novel therapeutics with improved efficacy and reduced side effects compared to existing treatments .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal | Anticancer agents | Induces apoptosis in multiple cancer cell lines |

| Neuroprotective agents | Modulates oxidative stress; potential for Alzheimer's | |

| Osteo-regenerative agents | Enhances bone regeneration | |

| Agricultural | Antimicrobial agents | Effective against Fusarium solani |

| Plant growth promoters | Stimulates root growth and nutrient uptake | |

| Biotechnological | Microbial production systems | Sustainable production via metabolic engineering |

| Drug development platforms | Potential scaffold for novel therapeutics |

Analyse Chemischer Reaktionen

Biosynthetic Formation Pathways

The biosynthetic route involves enzymatic catalysis starting from flavanones:

-

2-Hydroxyisoflavanone synthase (2HIS) initiates aryl migration and hydroxylation of (2S)-flavanones to yield (2R,3S)-2-hydroxyisoflavanones .

-

Vestitone reductase (VR) reduces isoflavanones (e.g., vestitone) to dihydroxyisoflavonols .

-

7,2'-Dihydroxy-4'-methoxyisoflavanol dehydratase (DMID) catalyzes cyclization via water elimination, forming the pterocarpan skeleton .

Key intermediates :

| Enzyme | Substrate | Product | Yield (%) |

|---|---|---|---|

| 2HIS | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone | 85–92 |

| VR | Vestitone | (-)-7,2'-Dihydroxy-4'-methoxyisoflavonol (DMI) | 70–78 |

| DMID | DMI | (-)-Medicarpin | 65–72 |

Oxidative Cyclization

2'-Hydroxyisoflavans undergo DDQ-mediated oxidation to form pterocarpans via quinonemethide intermediates :

| Starting Material | Product | Conditions | Yield (%) |

|---|---|---|---|

| 2'-Hydroxyisoflavan (1a) | Demethylhomopterocarpin (2a) | DDQ, CHCl₃, 25°C | 58 |

| 2'-Hydroxyisoflavan (1b) | Maackiain (2b) | DDQ, CHCl₃, 25°C | 63 |

Thallium(III)-Promoted Cyclization

Chalcones react with thalium(III) nitrate (TTN) to yield isoflavones, which are reduced and cyclized :

| Chalcone Derivative | Product | Yield (%) |

|---|---|---|

| 5a (R₁=OMe, R₂=OBn) | 6a (Demethylhomopterocarpin) | 52 |

| 5b (R₁=H, R₂=OCH₂O) | 6b (Maackiain) | 48 |

Prenylation

Soybean pterocarpan 2-dimethylallyl transferase (G4DT) introduces prenyl groups to (-)-glycinol :

| Substrate | Enzyme | Product | Activity (nkat/mg) |

|---|---|---|---|

| (-)-Glycinol | G4DT | 2-Dimethylallyl-glycinol | 12.4 ± 1.8 |

Hydroxylation and Methylation

-

CYP93A1 hydroxylates C3 of medicarpin to form 3,9-dihydroxypterocarpan (kcat = 4.7 min⁻¹) .

-

Isoflavone O-methyltransferase (HI4'OMT) methylates C4' hydroxyl groups (Km = 8.2 μM) .

Stability and Reactivity Trends

-

Acid Sensitivity : (6aS,11aS)-Pterocarpans dehydrate under acidic conditions (e.g., HCl/EtOH) to form pterocarpenes .

-

Thermal Stability : Decomposition occurs above 200°C, with ΔH‡ = 98.5 kJ/mol .

-

Oxidative Stability : Resists H₂O₂ but degrades rapidly in the presence of Fe³⁺/ascorbate (t₁/₂ = 12 min) .

Palladium-Catalyzed Coupling

Pterocarpans undergo Heck coupling with aryl halides:

| Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 6aR,11aR-Pterocarpan | 4-Iodotoluene | 8-Aryl-pterocarpan | 76 |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming tricyclic derivatives (Φ = 0.32) .

Eigenschaften

Molekularformel |

C15H12O2 |

|---|---|

Molekulargewicht |

224.25 g/mol |

IUPAC-Name |

(6aS,11aS)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |

InChI |

InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2/t12-,15-/m1/s1 |

InChI-Schlüssel |

LZEPVVDVBJUKSG-IUODEOHRSA-N |

Isomerische SMILES |

C1[C@H]2[C@@H](C3=CC=CC=C3O1)OC4=CC=CC=C24 |

Kanonische SMILES |

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.